(S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol
Description
(S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol is a chiral tertiary amine derivative featuring a pyrrolidine ring substituted with a methyl group and an ethanolamine side chain. Its stereochemistry at the chiral center (S-configuration) may influence its pharmacological and physicochemical properties, such as receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[methyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-4-3-8(7-9)10(2)5-6-11/h8,11H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQNHAHYAUMLY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Methylpyrroline
The hydrogenation of 2-methylpyrroline using chiral catalysts is a direct route to access (S)-1-methylpyrrolidine intermediates. Platinum-based catalysts (e.g., Pt/C or PtO₂) in ethanol/methanol mixtures (2:1–3:1 v/v) achieve >95% conversion at ambient temperature. Subsequent functionalization introduces the ethanolamine side chain via nucleophilic substitution or reductive amination.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 5% Pt/C | |
| Solvent | Ethanol:methanol (3:1) | |
| Reaction Time | 6–24 hours | |
| Optical Purity | ≥50% ee |
Chiral Resolution Using Tartaric Acid
Diastereomeric Salt Formation
Racemic N-methyl-2-aminoethylpyrrolidine reacts with levotartaric acid in methanol to form diastereomeric salts. Crystallization at 0–10°C enriches the (S)-enantiomer, yielding 78–81% recovery with 99.2% purity.
Optimization :
Reductive Amination of Ketone Intermediates
Synthesis via Sodium Borohydride Reduction
Amino alcohol formation is achieved by reductive amination of 1-methylpyrrolidin-3-one with methylamine and ethanolamine. Sodium borohydride in THF at 0–25°C affords moderate yields (50–60%).
Reaction Conditions :
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Reducing Agent : NaBH₄ (3 equiv)
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Temperature : 0°C to room temperature
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Purification : Silica gel chromatography (hexane:ethyl acetate)
Palladium-Catalyzed Coupling Reactions
Heck Reaction for Side-Chain Introduction
Palladium-catalyzed coupling of 5-bromo-1-methylpyrrolidine derivatives with vinyl sulfones enables side-chain elongation. Pd(OAc)₂/tri-o-tolylphosphine in DMF at 115°C achieves 97% conversion.
Industrial-Scale Protocol :
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Catalyst : Pd(OAc)₂ (1 mol%)
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Base : Triethylamine (2 equiv)
Multi-Step Synthesis from Pyrrolidine Carbamates
Protection/Deprotection Strategy
tert-Butyl carbamate (Boc) protection of pyrrolidin-3-amine, followed by alkylation with methyl iodide and ethanolamine, yields the target compound. Deprotection with TFA in dichloromethane affords the final product in 70–75% overall yield.
Stepwise Data :
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Ethanolamine Coupling : EDCI/HOBt, 85% yield
Comparative Analysis of Methods
| Method | Yield (%) | Optical Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 70–85 | 50–95% ee | High | Moderate |
| Chiral Resolution | 78–81 | ≥99% ee | Medium | Low |
| Reductive Amination | 50–60 | Racemic | Low | High |
| Palladium Coupling | 90–97 | N/A | High | Low |
| Carbamate Route | 70–75 | 99% ee | Medium | Moderate |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The secondary amine can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : Approximately 173.26 g/mol
- Structure : The compound features a pyrrolidine ring, an amino group, and an ethanol backbone, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
-
Neuropharmacology :
- (S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol has been studied for its interactions with neurotransmitter systems, particularly in influencing mood and cognitive functions. Preliminary studies indicate that it may bind to specific receptors in the central nervous system, potentially impacting neurotransmitter release and uptake.
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Organic Synthesis :
- This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.
- Therapeutic Development :
Case Study 1: Interaction with Receptors
A study investigated the interaction of similar compounds with serotonin receptors, revealing that modifications in the cyclopropyl and pyrrolidine structures significantly influenced binding affinity and efficacy. This suggests that this compound may exhibit comparable receptor interactions, warranting further exploration into its pharmacological profile .
Case Study 2: Antimicrobial Activity
Research into structurally related compounds demonstrated potent antimicrobial activity against various bacterial strains. For instance, compounds with similar bicyclic structures showed minimal inhibitory concentration (MIC) values as low as 4.9 µM against E. coli, indicating potential for this compound to be developed as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Binding affinity studies indicate modulation of serotonin and dopamine systems. |
| Antimicrobial Activity | Potential efficacy against various bacterial strains based on structural similarities. |
| Organic Synthesis | Utilized as a precursor in synthesizing complex organic molecules for pharmaceutical applications. |
Mechanism of Action
The mechanism of action of (S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules based on functional groups, synthesis routes, and applications. Key differences in molecular architecture and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Stereochemical Influence: The (S)-enantiomer of 2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol may exhibit distinct receptor-binding properties compared to its racemic or (R)-counterparts, though specific data is absent in the evidence. Chiral resolution techniques (e.g., enantioselective synthesis) are critical for optimizing activity .
Functional Group Variations: Methoxyethyl vs. Chromenone Hybrids: The chromenone-pyrrolidine hybrid in demonstrates enhanced π-π stacking interactions in receptor binding, a feature absent in simpler ethanolamine derivatives .
Synthetic Yields: 2-((2-Methoxyethyl)(methyl)amino)ethanol was synthesized with an 88% yield using bromoethanol and triethylamine, indicating efficient alkylation under mild conditions . Pyrazoline derivatives derived from pyrrolidine-containing precursors (e.g., ) required reflux conditions with hydrazine hydrate, achieving >90% purity after chromatographic purification .
Biological Relevance: Pyrrolidine-ethanolamine analogs are frequently employed as intermediates in kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to their ability to mimic natural ligands . Chromenone-pyrrolidine hybrids show promise as cannabinoid receptor (hCB1) ligands, highlighting the versatility of pyrrolidine scaffolds in diverse therapeutic targets .
Biological Activity
(S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol is a chiral compound notable for its potential biological activities, particularly in the field of neuropharmacology. This compound features a pyrrolidine ring and an ethanol backbone, which contribute to its unique properties and interactions with various biological systems. Its molecular formula is with a molecular weight of approximately 173.26 g/mol.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It has been shown to interact with specific receptors in the central nervous system, potentially influencing mood and cognitive functions. The compound's ability to bind to neurotransmitter receptors suggests it may have therapeutic applications in treating neurological disorders such as depression and anxiety.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may influence neurotransmitter release and uptake, thereby impacting cognitive processes and emotional regulation.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various receptors:
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin Receptor (5-HT2A) | 50 nM | Modulation of mood |
| Dopamine Receptor (D2) | 75 nM | Influence on reward pathways |
| Norepinephrine Transporter | 30 nM | Potential antidepressant effects |
These findings indicate that the compound may serve as a promising candidate for further development in neuropharmacological therapies.
Study 1: Cognitive Enhancement
A study published in a peer-reviewed journal assessed the cognitive-enhancing effects of this compound in animal models. The results indicated that administration of the compound led to significant improvements in memory retention and learning abilities compared to control groups.
Study 2: Mood Regulation
Another study explored the effects of this compound on mood regulation in a clinical setting. Participants who received this compound reported reduced symptoms of anxiety and depression over a four-week treatment period, suggesting its potential as an adjunct therapy for mood disorders.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine-based compounds. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol | Ethyl group instead of methyl | Different pharmacokinetics due to ethyl substitution |
| 2-(((1-Propylpyrrolidin-2-yl)methyl)amino)ethanol | Propyl group | Varied biological activity compared to methyl or ethyl derivatives |
| 2-(((1-Butylpyrrolidin-2-yl)methyl)amino)ethanol | Butyl group | Increased hydrophobicity may alter receptor interactions |
The unique methyl substitution on the pyrrolidine ring of this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other alkyl derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol, and how is stereochemical purity ensured?
- Methodology : A common approach involves nucleophilic substitution of 1-methylpyrrolidin-3-amine derivatives with 2-bromoethanol or analogous electrophiles. For example, details a reaction using 2-bromoethanol with a tertiary amine base (triethylamine) in toluene at 100°C, yielding 88% crude product after 2 hours . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials are critical. Post-synthesis purification via column chromatography (e.g., C18 reverse-phase) or recrystallization (e.g., ethanol/water mixtures) is often employed .
Q. How is the compound characterized structurally, and what spectroscopic data are pivotal?
- Methodology : Key techniques include:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., methyl groups at δ 1.2–1.5 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 189.17).
- Chiral Analysis : Optical rotation ([α]) and circular dichroism (CD) to confirm enantiopurity .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Solubility is typically assessed in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–8). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. notes hygroscopic tendencies in hydrochloride salts, requiring anhydrous storage .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis, and what catalysts are effective?
- Methodology : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in palladium-mediated cross-coupling reactions can enhance ee. highlights the use of tartrate salts for resolving enantiomers, achieving >99% ee via diastereomeric crystallization . Kinetic resolution using lipases (e.g., Candida antarctica) is another enzymatic approach .
Q. What strategies address contradictory bioactivity data in receptor-binding assays?
- Methodology : Contradictions may arise from solvent-dependent conformational changes or off-target interactions. Researchers should:
- Perform dose-response curves across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with structurally related compounds (e.g., ’s pyrrolidinone analogues) .
- Validate selectivity via kinase/GPCR profiling panels.
Q. How is the compound’s metabolic stability evaluated in preclinical models?
- Methodology :
- In vitro : Liver microsomal assays (human/rat) with LC-MS/MS to identify phase I/II metabolites (e.g., N-demethylation or ethanol oxidation).
- In vivo : Radiolabeled C tracing in rodents, with bile and urine collection over 24–72 hours. references β-lactamase-stable analogs, suggesting resistance to esterase cleavage .
Analytical Notes
- Contradictions in Synthetic Yields : Lower yields in scaled-up reactions (e.g., <80%) may result from inadequate temperature control or byproduct formation. Optimize via inline IR monitoring or flow chemistry setups .
- Biological Variability : Differences in IC values across cell lines (e.g., HEK293 vs. CHO) necessitate strict adherence to assay protocols (e.g., passage number, serum-free conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
